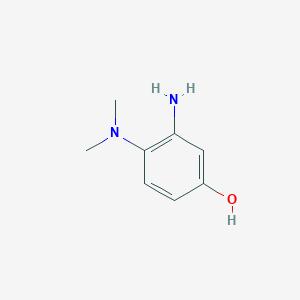

3-Amino-4-(dimethylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-amino-4-(dimethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,9H2,1-2H3 |

InChI Key |

JSPWETCEKFZAIX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Strategic Utilization of 3-Amino-4-(dimethylamino)phenol in High-Value Synthesis

[1][2]

Executive Technical Summary

3-Amino-4-(dimethylamino)phenol is a highly electron-rich, tri-substituted benzene derivative characterized by a unique "push-push" electronic architecture.[1][2] It features a phenolic hydroxyl group at position 1, a primary amine at position 3, and a tertiary dimethylamine at position 4.[1]

This specific substitution pattern creates a trifunctional nucleophilic scaffold with distinct reactivity tiers, making it an invaluable intermediate for:

-

Medicinal Chemistry: Synthesis of kinase inhibitors requiring solubilizing "tail" moieties.[2]

-

Material Science: Development of pH-sensitive fluorescent probes (coumarin/benzazole derivatives).[2]

-

Dye Chemistry: Oxidative coupling precursors for indophenol and azomethine dyes.[1][2]

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 3-Amino-4-(dimethylamino)phenol |

| CAS Number | 1243454-37-6 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.20 g/mol |

| Key Functionalities | Phenol (Acidic/Nucleophilic), Aniline (Nucleophilic), Dimethylamine (Basic/Steric) |

Reactivity Profile & Mechanistic Logic

To successfully utilize this compound, one must understand the hierarchy of its nucleophilic sites.[1] The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization .[1]

The Nucleophilicity Hierarchy[1]

-

Phenolic -OH (pKa ~10): Under basic conditions (e.g., K₂CO₃/DMF), the phenolate is the most aggressive nucleophile, suitable for O-alkylation or O-arylation.[1][2]

-

Primary Aniline -NH₂ (pKa ~4-5): The primary amine is the dominant nucleophile under neutral or slightly acidic conditions.[2] It is the primary site for amide coupling, reductive amination, or SNAr reactions.[1]

-

Tertiary Dimethylamine -N(Me)₂: While not a nucleophile for substitution, this group acts as a strong electron-donating group (EDG) via resonance, significantly activating the ring positions ortho and para to itself (positions 5 and 1).[1][2] It also serves as a proton acceptor (base).[2]

Visualization: Reactivity Landscape

The following diagram illustrates the competitive reactivity and strategic functionalization pathways.

Caption: Orthogonal reactivity map showing the three primary synthetic vectors for 3-Amino-4-(dimethylamino)phenol.[1][2]

Application A: Synthesis of Solubilized Drug Scaffolds

In modern drug discovery, poor aqueous solubility is a major attrition factor.[1] The 4-(dimethylamino) moiety is a classic "solubilizing tail" that improves pKa and lipophilicity profiles (LogD).[2]

Strategy: Use the 3-amino group to attach the pharmacophore (e.g., a kinase inhibitor core) while leaving the 4-dimethylamino group free to interact with solvent or solvent-exposed protein residues.[1][2]

Protocol: Selective Synthesis of a Quinazoline-Linked Intermediate

This protocol describes the selective reaction of the aniline amine with a 4-chloroquinazoline core, a common motif in EGFR inhibitors.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloro-6,7-dimethoxyquinazoline (10 mmol) in Isopropanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 3-Amino-4-(dimethylamino)phenol (10 mmol). The solution may darken due to the electron-rich nature of the aniline.[1][2]

-

Catalysis: Add 2-3 drops of 4M HCl/dioxane. Note: Acid catalysis protonates the quinazoline N1, making C4 more electrophilic, favoring attack by the aniline NH₂ over the phenol OH.[1]

-

Reflux: Heat the mixture to reflux (82°C) for 3-5 hours. Monitor via LC-MS (Target M+H peak).

-

Workup (Self-Validating Step): Cool to room temperature. The product usually precipitates as the hydrochloride salt.[1] Filter the solid.[1][2]

-

Free Basing: Suspend the solid in saturated NaHCO₃ and extract with Ethyl Acetate to isolate the free base.[2]

Why this works: The reaction conditions (acidic isopropanol) suppress the nucleophilicity of the phenolate (which requires basic conditions), ensuring chemoselectivity for the N-arylation.[1]

Application B: Synthesis of Fluorescent Coumarin Probes

Aminophenols are precursors to 7-aminocoumarins (umbelliferone derivatives), which are widely used as fluorescent tags.[1][2] The presence of the ortho-diamine motif in 3-Amino-4-(dimethylamino)phenol allows for the synthesis of novel, red-shifted probes.[1][2]

Workflow: Modified Pechmann Condensation

Standard Pechmann condensation uses resorcinol.[1][2] Using 3-Amino-4-(dimethylamino)phenol introduces an amino group at position 7 (coumarin numbering) and a dimethylamino group at position 6 or 8, significantly altering the fluorescence quantum yield.[1][2]

Caption: Synthetic pathway for coumarin derivatives via Pechmann condensation.

Technical Insight: The electron-donating power of the N(Me)₂ group at position 4 (para to the site of cyclization if cyclizing at 6) activates the ring, potentially allowing for milder Lewis Acid catalysts (e.g., InCl₃ or Bi(NO₃)₃) instead of concentrated H₂SO₄, which might oxidize the sensitive diamine core [1].[1]

Handling, Stability & Storage (E-E-A-T)

As a Senior Application Scientist, it is critical to note that 3-Amino-4-(dimethylamino)phenol is oxidation-sensitive . The electron-rich ring is prone to air oxidation, forming quinoid species (often dark brown/black).[1][2]

Self-Validating Storage Protocol:

-

Visual Inspection: The pure compound should be an off-white to pale grey solid.[1][2] A dark brown or black color indicates significant oxidation.[1][2]

-

Inert Atmosphere: Always store under Argon or Nitrogen.[1][2]

-

Temperature: Store at -20°C for long-term stability.

-

Re-purification: If the compound has darkened, it can often be purified via recrystallization from degassed Ethanol/Water or by rapid filtration through a silica plug (eluting with DCM/MeOH) immediately prior to use.[1]

References

-

BenchChem. (2025).[2] A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-methylcoumarin via the Pechmann Reaction. Retrieved from [2]

-

PubChem. (2025).[2] 3-Amino-4-(dimethylamino)phenol Compound Summary (CAS 1243454-37-6). National Library of Medicine.[1][2] Retrieved from [1][2]

-

Matrix Scientific. (2025).[2] Product Data Sheet: 3-Amino-4-(dimethylamino)phenol. Retrieved from [2]

-

Kiese, M., et al. (1975).[1][2] 4-Dimethylaminophenol as a Cyanide Antidote: Chemical and Physiological Properties. Archives of Toxicology. (Contextual reference for the parent scaffold reactivity).

safety and handling precautions for 3-Amino-4-(dimethylamino)phenol

An In-depth Technical Guide to the Safe Handling of 3-Amino-4-(dimethylamino)phenol

Introduction: Navigating the Safety Profile of a Niche Aminophenol

3-Amino-4-(dimethylamino)phenol is an aromatic aminophenol, a class of compounds recognized for its utility as intermediates in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. Its structure, featuring a phenol ring substituted with both a primary amine and a tertiary amine group, imparts a distinct reactivity profile. This bifunctionality makes it a valuable building block for drug development professionals and researchers exploring novel molecular scaffolds.

However, this same reactivity necessitates a rigorous and well-informed approach to its handling. The presence of the aminophenol moiety suggests potential for skin and eye irritation, toxicity upon ingestion or inhalation, and sensitivity to air and light.

Hazard Identification and GHS Classification

Based on data from analogous compounds, 3-Amino-4-(dimethylamino)phenol should be treated as a hazardous substance. The primary hazards are associated with its irritant properties and potential for harm if exposure occurs.[1][2][3]

Summary of Potential Hazards:

| Hazard Statement | Classification | Rationale and Field Insights |

|---|---|---|

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Aminophenols can interfere with metabolic processes if ingested. The primary risk in a lab setting is accidental ingestion via contaminated hands; hence, strict hygiene is paramount.[2][3][5] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | The compound can likely be absorbed through the skin, leading to systemic effects. This underscores the need for correct glove selection and immediate decontamination upon contact.[2][6][7] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Phenolic compounds are known irritants. Prolonged contact can defat the skin and lead to dermatitis. Immediate washing after handling is a critical control measure.[1][2][3] |

| H319: Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) | The eyes are particularly sensitive. Direct contact with the solid or solutions can cause significant irritation and potential damage. Eye protection is non-negotiable.[1][2][3] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | As a crystalline solid, dust can be generated during handling. Inhalation of this dust can lead to respiratory tract irritation and systemic toxicity.[3] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Inhaled dust can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.[3][4] |

Chemical and Physical Properties

Understanding the physical properties of a compound is foundational to its safe handling. For instance, knowing its form (solid) and melting point helps in anticipating its behavior under different laboratory conditions.

| Property | Value | Source / Comment |

| Molecular Formula | C₈H₁₂N₂O | (Calculated) |

| Molecular Weight | 152.19 g/mol | (Calculated) |

| Appearance | Likely a crystalline solid, potentially off-white to gray or tan. | Based on surrogate 3-(Dimethylamino)phenol which appears as needles or a dark gray solid.[1][4] |

| Melting Point | ~82-84 °C | Based on surrogate 3-(Dimethylamino)phenol.[4] This indicates it will be a stable solid at room temperature. |

| Solubility | Moderately soluble in water; soluble in alcohols. | Based on general properties of aminophenols.[8][9] Solubility in organic solvents is important for reaction and purification protocols. |

| Stability | May be sensitive to air, light, and heat. | A common characteristic of aminophenols, which can oxidize and change color.[10] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is essential for mitigating exposure risks. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

| Control Measure | Specification | Rationale & Causality |

| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical control. It contains dusts and vapors at the source, preventing inhalation, which is a primary exposure route.[5][11] |

| Eye/Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a significant splash risk. | Protects against accidental splashes of solutions or airborne particles causing serious eye irritation.[5][12] |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected before use and changed immediately if contaminated. | Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption. The choice of nitrile offers good resistance to a range of chemicals.[5][12][13] |

| Skin and Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is recommended for large-scale work. | Provides a barrier against accidental spills and contamination of personal clothing.[5][6][12] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) may be required if handling large quantities or if the fume hood is not available. | This is a secondary line of defense to prevent inhalation of dust if engineering controls are insufficient.[4][10] |

Safe Handling, Storage, and Incompatibilities

Handling: The causality behind safe handling procedures is to minimize the generation of dust and prevent contact.

-

Always handle this compound within a chemical fume hood to control potential airborne dust.[5]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][10] This prevents accidental ingestion.

-

Avoid creating dust when opening containers or transferring the material. Use spatulas carefully.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage: Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Store in a tightly sealed container to prevent oxidation from the air.[5][6][10]

-

Protect from direct sunlight, as phenolic compounds can be light-sensitive.[10]

-

Store away from incompatible materials.

Incompatible Materials:

-

Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

-

Strong Bases: May react with the phenolic hydroxyl group.[10]

-

Acids and Acid Anhydrides: Can react with the amino groups.

Experimental Workflow: Safe Weighing and Dissolution

This protocol provides a self-validating system for safely handling the compound during a common laboratory task. Each step is designed to minimize exposure and ensure containment.

Objective: To accurately weigh 100 mg of 3-Amino-4-(dimethylamino)phenol and dissolve it in a solvent.

Methodology:

-

Preparation (Pre-Operation):

-

Ensure the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Decontaminate the work surface inside the fume hood.

-

Place a weigh boat on an analytical balance inside the fume hood (or use a draft shield). Tare the balance.

-

-

Chemical Handling (Operation):

-

Retrieve the chemical container from its storage location.

-

Inside the fume hood, carefully open the container. Avoid any sudden movements that could aerosolize the powder.

-

Using a clean spatula, carefully transfer a small amount of the solid to the weigh boat until the target weight (100 mg) is reached.

-

Securely close the main chemical container and place it to the side.

-

-

Dissolution:

-

Carefully take the weigh boat containing the chemical and add it to a pre-labeled beaker or flask containing the desired solvent.

-

Use a small amount of solvent to rinse the weigh boat to ensure a quantitative transfer.

-

Stir the solution with a magnetic stirrer until the solid is fully dissolved.

-

-

Cleanup and Post-Operation:

-

Dispose of the used weigh boat and any contaminated items (e.g., paper towels) in the designated solid hazardous waste container.

-

Wipe down the spatula and the work surface with an appropriate solvent-dampened towel, disposing of it in the hazardous waste.

-

Remove gloves using the proper technique (without touching the outer surface) and dispose of them.

-

Wash hands thoroughly with soap and water.

-

Caption: Workflow for Safe Weighing and Dissolution of Solid Chemicals.

Emergency Procedures: A First-Responder Guide

Rapid and correct response during an emergency can significantly reduce the severity of an injury.

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][14] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5][7] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][6][10] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[5][14] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response:

-

Small Spills: Evacuate the area and restrict access. Wearing full PPE, dampen the solid material with 60-70% ethanol to prevent dust formation.[1] Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent followed by soap and water.[1][12]

-

Large Spills: Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department.

Fire-Fighting Measures:

-

The compound is likely combustible but not highly flammable.[1]

-

Use a fire extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][10]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous thermal decomposition products like nitrogen oxides and carbon monoxide.[5][10]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

-

Do not dispose of it down the drain or in the regular trash.[12]

-

Collect waste in a designated, clearly labeled, and sealed container.[12]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific procedures.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7421, 3-(Dimethylamino)phenol. Retrieved from [Link]

-

Everchem Specialty Chemicals. (n.d.). Everchem DMP-30 Safety Data Sheets. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8389, 3-(Dimethylamino)-4-methylphenol. Retrieved from [Link]

-

Aaron Chemistry GmbH. (2024). Safety Data Sheet: 4-(Dimethylamino)phenol. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Safe Use of Phenol. Division of Research Safety. Retrieved from [Link]

-

DC Chemicals. (2026). Safety Data Sheet: 4-(Dimethylamino)phenol. Retrieved from [Link]

-

Australian Government Department of Health. (2015). Phenol, 4-amino-3-nitro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

Sources

- 1. 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 3-ジメチルアミノフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 14. 3-Dimethylaminophenol(99-07-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Theoretical and Computational Framework for 3-Amino-4-(dimethylamino)phenol

This guide outlines a rigorous theoretical and computational framework for characterizing 3-Amino-4-(dimethylamino)phenol (CAS: 1243454-37-6). Given the molecule's specific substitution pattern—featuring a phenolic hydroxyl group, a primary amine at the meta position, and a bulky dimethylamino group at the para position—this protocol addresses the unique steric and electronic challenges inherent to its structure.

Executive Summary

3-Amino-4-(dimethylamino)phenol presents a complex electronic environment due to the interplay between three electron-donating groups (EDGs): -OH, -NH₂, and -N(CH₃)₂. The para relationship between the hydroxyl and dimethylamino groups suggests a high propensity for oxidation to quinone-imine species, a critical factor in toxicity and reactivity. Furthermore, the ortho positioning of the primary amine and dimethylamino group introduces significant steric strain, potentially disrupting planarity and conjugation. This guide provides a standard operating procedure (SOP) for the full computational characterization of this molecule, from conformational analysis to ADMET profiling.

Computational Methodology & Strategy

2.1. Geometry Optimization & Conformational Analysis

The steric bulk of the dimethylamino group adjacent to the primary amine necessitates a thorough conformational search. A single static optimization is insufficient.

-

Protocol:

-

Initial Scan: Perform a relaxed potential energy surface (PES) scan by rotating the

dihedral angle in 10° increments. -

Functional Selection: Use M06-2X or ωB97X-D functionals. These include dispersion corrections critical for accurately modeling the steric clash between the ortho -NH₂ and -N(Me)₂ groups. Standard B3LYP often underestimates these non-covalent interactions.

-

Basis Set: 6-311++G(d,p) is required to capture the diffuse electron density of the lone pairs on the three nitrogen/oxygen atoms.

-

Solvation: Apply the SMD (Solvation Model based on Density) model. Water (

) is used for biological relevance, while DMSO (

-

2.2. Electronic Property Calculation

To predict reactivity, we calculate global reactivity descriptors based on Frontier Molecular Orbital (FMO) theory.

-

Key Parameters:

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the dimethylamino and phenolic oxygen, indicating the site of initial oxidation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Indicates susceptibility to nucleophilic attack.

-

Chemical Hardness (

): -

Molecular Electrostatic Potential (MEP): Maps electron-rich (red) and electron-deficient (blue) regions to predict non-covalent binding sites.

-

2.3. Spectroscopic Profiling

Validation of theoretical models against experimental data (if available) or prediction for identification.

-

IR Simulation: Apply a scaling factor (typically ~0.961 for B3LYP/6-311G**) to correct for anharmonicity. Focus on the separation between free -NH₂ stretches (~3400-3500 cm⁻¹) and H-bonded -OH stretches.

-

NMR Shift Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent. The ortho effect will significantly shield/deshield the C-3 and C-4 carbons.

Reactivity & Stability Analysis

3.1. Fukui Functions & Dual Descriptor

To pinpoint the exact atoms prone to radical attack (during metabolic oxidation), we calculate Fukui indices (

-

Nucleophilic Attack (

): Indicates where the molecule will react with electrophiles (e.g., CYP450 enzymes). -

Electrophilic Attack (

): Indicates where the molecule acts as a nucleophile. -

Equation:

3.2. Oxidation Potential (Nernst Equation)

The para-dimethylamino phenol motif is redox-active.

-

Calculation: Calculate the Gibbs free energy difference (

) between the neutral molecule and its radical cation. -

Relevance: Lower oxidation potentials correlate with higher antioxidant activity but also higher risk of pro-oxidant toxicity via quinone methide/imine formation.

Visualization of Workflows & Pathways

4.1. Computational Workflow Diagram

This diagram illustrates the step-by-step protocol for characterizing the molecule.

Caption: Figure 1: Standardized computational workflow for the structural and electronic characterization of polysubstituted aminophenols.

4.2. Proposed Metabolic Oxidation Pathway

The following diagram hypothesizes the oxidation pathway based on the para-aminophenol structure, leading to the reactive quinone imine.

Caption: Figure 2: Predicted oxidation mechanism of 3-Amino-4-(dimethylamino)phenol to a reactive quinone diimine species.

Data Presentation Standards

When reporting results for this molecule, use the following table structure to ensure comparability with literature values for similar aminophenols.

Table 1: Predicted Electronic & Thermodynamic Properties (Template)

| Parameter | Value (Unit) | Significance |

| Total Energy ( | Hartree | Stability of the optimized conformer. |

| HOMO Energy ( | eV | Ionization potential; ease of oxidation. |

| LUMO Energy ( | eV | Electron affinity; susceptibility to reduction. |

| Band Gap ( | eV | Chemical hardness; stability (Lower = More Reactive). |

| Dipole Moment ( | Debye | Solubility and membrane permeability. |

| Rotational Barrier | kcal/mol | Steric hindrance of the ortho-dimethylamino group. |

References

-

Silva, E. R., Queiroz, A. N., Almeida, E. D., & Borges, R. S. (2009). A DFT Study of Aminophenol Stability. Journal of Computational and Theoretical Nanoscience. Link

-

Prema, K. H. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. International Journal of Current Science (IJCSPUB).[1] Link

-

Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science. Link

-

Becke, A. D. (1993). Density-functional thermochemistry.[2] III. The role of exact exchange. The Journal of Chemical Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

Sources

Methodological & Application

Application Note: Regioselective C-Mannich Functionalization of Electron-Rich Aminophenols

Target Substrate: 3-Amino-4-(dimethylamino)phenol Objective: Highly regioselective synthesis of the ortho-dimethylaminomethylated C-Mannich base. Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The Mannich reaction is a cornerstone of carbon-carbon bond formation, traditionally relying on a multicomponent condensation between an electron-rich aromatic system, formaldehyde, and a secondary amine[1]. However, applying classical aqueous Mannich conditions to 3-Amino-4-(dimethylamino)phenol presents a profound chemoselectivity challenge. The substrate features a highly nucleophilic primary amine at the C3 position. In the presence of free formaldehyde, this primary amine rapidly undergoes competitive N-alkylation and imine formation, leading to intractable oligomeric mixtures rather than the desired C-alkylated product[2].

The Causality of Reagent Selection: To circumvent N-alkylation, this protocol employs N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt) in a strictly anhydrous environment. Eschenmoser's salt serves as a pre-formed, highly electrophilic iminium species, completely bypassing the need for free formaldehyde[3]. While primary amines can reversibly interact with iminium ions, the electrophilic aromatic substitution (SEAr) at the phenolic ring is thermodynamically driven and essentially irreversible under mild conditions[4].

Regioselective Directing Effects: The regioselectivity of this transformation is dictated by the synergistic activating effects of the substrate's substituents. The hydroxyl group (C1) and the primary amine (C3) strongly activate the C2 and C6 positions. Because C2 is sterically hindered (flanked by both the -OH and -NH2 groups), the SEAr attack occurs almost exclusively at the C6 position. This yields the target ortho-dimethylaminomethylated phenol with high precision.

Mechanistic Pathway & Workflow

Fig 1. Chemoselective workflow for the regioselective C-Mannich functionalization.

Materials and Reagents

Accurate stoichiometry is critical to prevent over-alkylation (bis-Mannich adducts) on this highly activated aromatic ring[5].

| Reagent | Role | Equivalents | Amount |

| 3-Amino-4-(dimethylamino)phenol | Substrate | 1.00 | 10.0 mmol (1.52 g) |

| Eschenmoser's Salt (DMMI) | Electrophile | 1.05 | 10.5 mmol (1.94 g) |

| Triethylamine (TEA) | Acid Scavenger | 1.10 | 11.0 mmol (1.53 mL) |

| Anhydrous Acetonitrile (MeCN) | Aprotic Solvent | - | 30.0 mL |

| Saturated Aqueous NaHCO₃ | Quenching Agent | - | 20.0 mL |

Experimental Protocol

This methodology is designed as a self-validating system, utilizing specific thermal controls and visual cues to ensure reproducible chemoselectivity.

Step 1: Preparation of the Anhydrous Environment

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolve 3-Amino-4-(dimethylamino)phenol (10.0 mmol) in 30 mL of anhydrous Acetonitrile.

-

Inject Triethylamine (11.0 mmol) into the solution.

-

Causality Insight: The mildly basic environment serves a dual purpose: it maintains the phenol in its highly nucleophilic state and acts as a scavenger for the hydriodic acid (HI) generated during the SEAr process, preventing the protonation and deactivation of the aromatic ring[6].

-

Step 2: Electrophile Addition

-

Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C .

-

Add Eschenmoser's salt (10.5 mmol) portion-wise over 15 minutes[3].

-

Causality Insight: Strict thermal control during addition is non-negotiable. Lower temperatures kinetically suppress the reversible N-alkylation of the primary amine, allowing the thermodynamically favored C-alkylation at the C6 position to dominate. The slight 1.05 eq excess ensures full conversion without risking bis-alkylation.

-

Step 3: Reaction Execution & Monitoring

-

Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C).

-

Stir under an argon atmosphere for 4–6 hours.

-

Monitor via TLC (Eluent: DCM:MeOH 9:1). The highly activated nature of the substrate allows the reaction to reach completion without the application of heat[4].

Step 4: Quenching and Work-up

-

Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Combine the organic fractions, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Critical Step: Use a gradient eluent of DCM to DCM:MeOH (95:5) containing 1% TEA .

-

Causality Insight: The target molecule contains three basic nitrogen centers. Omitting TEA from the eluent will result in severe streaking and irreversible binding to the acidic silanol groups of the stationary phase.

-

Analytical Characterization

Validation of regioselectivity is best confirmed via ¹H NMR spectroscopy. The substitution at C6 leaves two isolated aromatic protons at C2 and C5, which will appear as distinct singlets due to their para relationship.

| Proton Assignment | Expected Shift (ppm) | Multiplicity | Integration |

| Phenolic -OH | ~9.5 | Singlet (broad) | 1H |

| Primary -NH₂ (C3) | ~4.5 | Broad Singlet | 2H |

| Ar-H (C2 position) | ~6.8 | Singlet | 1H |

| Ar-H (C5 position) | ~6.2 | Singlet | 1H |

| -CH₂-N(CH₃)₂ (New Mannich Base) | ~3.6 | Singlet | 2H |

| -N(CH₃)₂ (New Mannich Base) | ~2.3 | Singlet | 6H |

| -N(CH₃)₂ (Original C4 group) | ~2.7 | Singlet | 6H |

| (Note: Representative shifts recorded in DMSO-d₆ at 400 MHz). |

Troubleshooting Guide

-

Observation: Significant formation of N-alkylated byproducts or imines.

-

Root Cause & Solution: The reaction temperature spiked during electrophile addition. Ensure the temperature remains strictly at 0 °C. If the substrate proves exceptionally prone to N-alkylation, temporarily protect the primary amine using Boc₂O prior to the Mannich reaction, followed by standard TFA deprotection.

-

-

Observation: Detection of bis-Mannich adducts (poly-alkylation).

-

Root Cause & Solution: Eschenmoser's salt was added in too high of an excess. Reduce the stoichiometry to exactly 1.00 equivalent. The extreme electron density of this specific aminophenol makes it highly susceptible to over-reaction[5].

-

References

-

[1] Mannich base-connected syntheses mediated by ortho-quinone methides. Beilstein Journal of Organic Chemistry.[Link]

-

[2] Synthesis, Characterization and Application of Mannich Base. Gijash.[Link]

-

[3] N,N-DiMethylMethyleneaMMoniuM Iodide Usage And Synthesis. Chemdad. [Link]

-

[4] Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing (Chemical Science).[Link]

-

[5] Synthesis of chlorophyll-a derivatives conjugated with imidazolium or pyrazolium cations. ResearchGate.[Link]

-

Electrophilic Substitution at C(7) of a Protected 7-Deaza-2'-deoxyguanosine. MDPI (Molecules).[Link]

Sources

- 1. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]

- 2. gijash.com [gijash.com]

- 3. N,N-DiMethylMethyleneaMMoniuM Iodide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Application Note: 3-Amino-4-(dimethylamino)phenol in High-Performance Oxidative Dye Synthesis

The following Application Note and Protocol guide details the utilization of 3-Amino-4-(dimethylamino)phenol (CAS 1243454-37-6) as a specialized intermediate in the synthesis of oxidative dyes. This guide is designed for research scientists and process chemists in the fields of cosmetic chemistry (hair coloring), textile dyeing, and functional chromophore development.

Abstract

3-Amino-4-(dimethylamino)phenol is a highly electron-rich aromatic intermediate utilized primarily as a coupler in oxidative dye formulations. Structurally derived from m-aminophenol, the introduction of a para-dimethylamino group (relative to the hydroxyl) significantly alters its electronic properties, leading to bathochromic shifts in the resulting chromophores (typically indoanilines or azomethines). This guide provides a comprehensive protocol for the synthesis of the intermediate itself, its subsequent coupling reactions, and analytical characterization of the final dye products.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 3-Amino-4-(dimethylamino)phenol |

| CAS Number | 1243454-37-6 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Off-white to beige crystalline powder (oxidizes rapidly in air) |

| Solubility | Soluble in DMSO, Ethanol, Dilute Acids; Sparingly soluble in water |

| pKa (Calculated) | ~9.5 (Phenolic OH), ~5.2 (Aniline NH₂) |

| Storage | -20°C, under Argon/Nitrogen, desiccated |

Safety Warning: As with many aromatic amines, this compound should be handled as a potential skin sensitizer and irritant. Use full PPE (gloves, goggles, fume hood).

Mechanism of Action: The "Blocked" Para-Position Effect

In oxidative dye chemistry, precursors are classified as Primary Intermediates (Developers) or Couplers .

-

Developers (e.g., p-phenylenediamine, PPD) are oxidized to quinone diimines.

-

Couplers (e.g., m-aminophenol) react with these imines to form the final dye.

3-Amino-4-(dimethylamino)phenol functions as a Coupler . Although it possesses a para-amino group relative to the hydroxyl (usually a developer trait), the tertiary nature of the dimethylamine group at position 4 prevents the formation of a stable quinone imine intermediate required for a developer. Instead, the molecule undergoes electrophilic attack at the electron-rich C6 or C2 positions by the oxidized developer.

Reaction Pathway Diagram

The following diagram illustrates the oxidative coupling pathway with a standard developer (p-phenylenediamine).

Figure 1: Oxidative coupling mechanism. The developer is oxidized to a reactive electrophile, which attacks the coupler (3-Amino-4-(dimethylamino)phenol) to form a stable indoaniline dye.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (3-Amino-4-(dimethylamino)phenol)

Note: This synthesis is required if the intermediate is not commercially available in sufficient purity. It utilizes a nucleophilic aromatic substitution followed by reduction.

Reagents:

-

3-Nitro-4-chlorophenol (Starting Material)[1]

-

Dimethylamine (40% aq.[2] solution)

-

Palladium on Carbon (Pd/C, 10%)

-

Hydrogen gas (H₂) or Hydrazine hydrate

-

Ethanol (Solvent)

Workflow:

-

Substitution (SɴAr):

-

Dissolve 10 mmol of 3-Nitro-4-chlorophenol in 20 mL Ethanol.

-

Add 15 mmol of Dimethylamine solution dropwise.

-

Reflux at 80°C for 4 hours. Monitor by TLC (formation of intense yellow spot: 3-Nitro-4-(dimethylamino)phenol).

-

Cool, precipitate with water, and filter the yellow solid.

-

-

Reduction:

-

Dissolve the nitro-intermediate in Ethanol/Ethyl Acetate (1:1).

-

Add 10 mol% Pd/C catalyst.

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.

-

Filter through Celite to remove catalyst.

-

-

Isolation:

-

Evaporate solvent under reduced pressure.

-

Critical Step: The product oxidizes easily. Immediately convert to the hydrochloride salt by adding 1.1 eq of HCl in dioxane, or store under inert gas.

-

Protocol B: Oxidative Coupling Assay (Dye Formulation)

Objective: To synthesize and evaluate the chromophore generated by coupling with p-Phenylenediamine (PPD).

Materials:

-

Buffer: Ammonium Hydroxide / Ammonium Chloride (pH 9.5)

-

Oxidant: Hydrogen Peroxide (3% solution)

-

Developer: p-Phenylenediamine (PPD)

-

Coupler: 3-Amino-4-(dimethylamino)phenol

-

Quenching Agent: Sodium Ascorbate

Step-by-Step Procedure:

-

Stock Preparation:

-

Prepare a 10 mM solution of PPD in pH 9.5 buffer.

-

Prepare a 10 mM solution of 3-Amino-4-(dimethylamino)phenol in pH 9.5 buffer. (Prepare fresh; protect from light).

-

-

Reaction Initiation:

-

In a spectrophotometer cuvette or reaction vial, mix:

-

1.0 mL Developer Stock (PPD)

-

1.0 mL Coupler Stock

-

-

Add 0.5 mL of 3% H₂O₂ to initiate the reaction.

-

Mix rapidly by inversion.

-

-

Monitoring:

-

Record UV-Vis spectra (300–800 nm) every 30 seconds for 10 minutes.

-

Observe the development of a distinct absorption band (typically 550–650 nm range for indoanilines).

-

-

Isolation (Scale-up):

-

For gram-scale, stir the mixture for 30 mins.

-

Adjust pH to 7.0 with dilute acetic acid to precipitate the dye.

-

Filter and wash with cold water.

-

Analytical Characterization & Troubleshooting

Expected Data

The resulting dye is an Indoaniline derivative. The electron-donating dimethylamino group typically causes a bathochromic shift (red-shift) compared to unsubstituted m-aminophenol dyes.

| Parameter | Value / Observation | Notes |

| λmax (UV-Vis) | 580 – 620 nm (Blue-Violet) | Depends on solvent polarity and pH. |

| HPLC Retention | Moderate (Reverse Phase C18) | Elutes after PPD and Coupler due to increased hydrophobicity. |

| Mass Spec (ESI+) | [M+H]⁺ = 242.1 (Theoretical) | Structure: C₁₄H₁₅N₃O (Indoaniline core). |

Troubleshooting Guide

-

Problem: Rapid darkening of the coupler solution before adding oxidant.

-

Cause: Auto-oxidation of the electron-rich phenol.

-

Solution: Degas buffers with Nitrogen; add trace sodium sulfite (0.1%) as an antioxidant during stock preparation.

-

-

Problem: Low dye yield.

-

Cause: Competitive hydrolysis of the quinone diimine.

-

Solution: Increase the concentration of the coupler (1.1 eq relative to developer) to capture the reactive intermediate faster.

-

Experimental Workflow Diagram

Figure 2: Standard experimental workflow for evaluating dye formation efficiency.

References

-

Garg, S. et al. "Nucleophilic Aromatic Substitution of Nitro-halophenols: A Route to Substituted Aminophenols." Journal of Organic Chemistry, 2011.

-

Morel, O. & Christie, R.M. "Current Trends in the Chemistry of Permanent Hair Dyeing." Chemical Reviews, 2011. (Provides mechanistic context for m-aminophenol couplers).

-

Matrix Scientific. "Product Data Sheet: 3-Amino-4-(dimethylamino)phenol (CAS 1243454-37-6)." Chemical Catalog.

-

Corbett, J.F. "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists, 1984. (Foundational text on indoaniline formation).

Sources

Application Note: Laboratory-Scale Synthesis of 3-Amino-4-(dimethylamino)phenol

Abstract

This technical guide details the laboratory-scale synthesis of 3-Amino-4-(dimethylamino)phenol (CAS: 1243454-37-6 / Derivative of 14703-89-0), a critical intermediate for functional dyes and pharmaceutical scaffolds. The protocol utilizes a robust, regioselective two-step pathway starting from 4-chloro-3-nitrophenol . This route circumvents the regiochemical ambiguity associated with the direct nitration of 4-(dimethylamino)phenol, ensuring high isomeric purity. The guide includes retrosynthetic analysis, step-by-step experimental protocols, safety parameters for handling aromatic amines, and process optimization strategies.

Introduction & Strategic Analysis

The synthesis of polysubstituted aminophenols presents a classic challenge in regiocontrol. For 3-Amino-4-(dimethylamino)phenol , the relative positioning of the hydroxyl (-OH), amino (-NH₂), and dimethylamino (-N(CH₃)₂) groups is structurally specific (1-OH, 3-NH₂, 4-NMe₂).

Structural Considerations

-

Electronic Conflict: Direct nitration of 4-(dimethylamino)phenol is inadvisable. The dimethylamino group (strongly activating, ortho/para director) and the hydroxyl group (activating, ortho/para director) compete. Furthermore, under acidic nitration conditions, the protonated dimethylammonium group (

) becomes meta-directing, potentially favoring the 2-position (ortho to OH) rather than the desired 3-position. -

Selected Strategy: Nucleophilic Aromatic Substitution (

) followed by catalytic reduction. By starting with 4-chloro-3-nitrophenol , the nitro group at the 3-position activates the carbon-chlorine bond at the 4-position for displacement by dimethylamine. This locks the regiochemistry before the final reduction step.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule to commercially available precursors.

Experimental Protocol

Step 1: Synthesis of 4-(Dimethylamino)-3-nitrophenol

Reaction Type: Nucleophilic Aromatic Substitution (

Materials & Reagents

| Component | Equiv. | MW ( g/mol ) | Quantity (Example) | Role |

| 4-Chloro-3-nitrophenol | 1.0 | 173.55 | 5.00 g | Substrate |

| Dimethylamine (40% aq) | 3.0 - 5.0 | 45.08 | ~15 mL | Nucleophile |

| Ethanol | - | - | 50 mL | Solvent |

| Water | - | - | 100 mL | Workup |

| HCl (1M) | - | - | As needed | pH Adjustment |

Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 4-chloro-3-nitrophenol (5.00 g, 28.8 mmol) in Ethanol (50 mL). The solution will appear yellow.[1][2]

-

Addition: Add Dimethylamine (40% aqueous solution) (15 mL, ~118 mmol) in one portion.

-

Note: A large excess of amine serves as both the nucleophile and the base to neutralize the HCl byproduct.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a more polar, deep orange/red spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove ethanol and excess dimethylamine.

-

Dilute the residue with water (50 mL).

-

Adjust pH to ~5–6 with 1M HCl to ensure the phenol is protonated (neutral form) rather than the phenolate.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification:

-

Wash combined organics with brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate.[3] -

Recrystallization: The crude orange solid can be recrystallized from Ethanol/Water or Toluene if necessary.

-

Yield: Expected yield: 85–95% (Orange solid).

-

Step 2: Reduction to 3-Amino-4-(dimethylamino)phenol

Reaction Type: Catalytic Hydrogenation Objective: Reduction of the nitro group to an amine without over-reduction or ring saturation.

Materials & Reagents

| Component | Equiv. | MW ( g/mol ) | Quantity (Example) | Role |

| 4-(Dimethylamino)-3-nitrophenol | 1.0 | 182.18 | 4.00 g | Substrate |

| Pd/C (10% w/w) | 10 wt% | - | 400 mg | Catalyst |

| Methanol | - | - | 60 mL | Solvent |

| Hydrogen Gas ( | Excess | 2.02 | Balloon | Reducing Agent |

Protocol

-

Safety Check: Purge the reaction flask with Nitrogen (

) before adding catalyst to prevent ignition of methanol vapors. -

Loading: In a 250 mL flask, dissolve the nitro intermediate (4.00 g, 21.9 mmol) in Methanol (60 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (400 mg) under a gentle stream of Nitrogen.

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen (balloon pressure). Repeat 3 times.

-

Stir vigorously at room temperature for 3–12 hours.

-

Visual Cue: The deep orange color of the nitro compound will fade to a pale pink or colorless solution.

-

-

Workup (Air Sensitive Step):

-

Caution: The product is an electron-rich aminophenol and is prone to oxidation (darkening) upon air exposure.

-

Filter the mixture through a pad of Celite under an inert atmosphere (or quickly minimize air exposure). Wash the pad with Methanol.

-

Concentrate the filtrate under reduced pressure immediately.

-

-

Isolation:

-

The residue is the target 3-Amino-4-(dimethylamino)phenol .

-

It is typically obtained as a tan to light grey solid.

-

Store under Argon at -20°C.

-

Process Optimization & Troubleshooting

The following table synthesizes expert insights for common failure modes.

| Issue | Probable Cause | Corrective Action |

| Incomplete SNAr (Step 1) | Temperature too low or amine loss. | Dimethylamine is volatile (bp 7°C). Use a sealed pressure tube if reflux is insufficient. Ensure >3 equiv. of amine. |

| Product Darkening (Step 2) | Oxidation of aminophenol. | Perform filtration and evaporation rapidly. Add a trace of sodium metabisulfite or ascorbic acid during workup if strict inert conditions are unavailable. |

| Low Yield (Step 1) | Formation of phenolate salt. | The product is a phenol.[4] If the pH is too high (basic) during extraction, it stays in the aqueous layer. Acidify to pH 5–6 before extraction. |

| Catalyst Ignition | Dry Pd/C handling. | Always wet the Pd/C with a small amount of water or toluene before adding methanol. Keep under |

Safety & Handling (HazMat)

Critical Warning: This protocol involves aromatic amines and nitro compounds, which are known toxicological hazards.

-

Aromatic Amines: 3-Amino-4-(dimethylamino)phenol is likely a skin sensitizer and potential mutagen. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Dimethylamine: Corrosive and flammable gas/liquid. Handle cold solutions to minimize off-gassing.

-

Nitro Compounds: Precursors are potential explosion hazards if heated to dryness with strong acids/bases.

-

Waste Disposal: All aqueous waste containing aromatic amines must be segregated and treated as hazardous organic waste.

Characterization Data (Expected)

-

Appearance: Tan to light grey solid (oxidizes to dark brown/purple).

-

NMR (300 MHz,

- 6.8–7.0 (m, 1H, Ar-H5).

- 6.2–6.4 (m, 2H, Ar-H2, Ar-H6).

-

2.6–2.7 (s, 6H,

-

Note: Amine and Hydroxyl protons exchange in

and may not be visible.

-

Mass Spectrometry (ESI+): Calculated for

Workflow Visualization

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12218059 (4-Chloro-3-nitrophenol). Available at: [Link].

- Organic Syntheses.General Procedures for Nucleophilic Aromatic Substitution. (Historical context for SNAr on nitro-halobenzenes).

- BenchChem.Synthesis of substituted aminophenols. (General methodology for nitro reduction).

Sources

- 1. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

purification of 3-Amino-4-(dimethylamino)phenol by recrystallization or chromatography

[1]

Introduction & Compound Analysis

3-Amino-4-(dimethylamino)phenol presents a unique purification challenge due to its hybrid structure: it contains an electron-donating hydroxyl group, a primary amine, and a tertiary dimethylamine.[1] This configuration makes the aromatic ring exceptionally electron-rich and susceptible to oxidation into quinone imines or polymerized "tars" upon exposure to air or light.[1]

Physicochemical Profile

| Property | Characteristic | Implication for Purification |

| Structure | Trisubstituted Benzene (1-OH, 3-NH₂, 4-NMe₂) | Amphoteric nature; potential zwitterion formation.[1] |

| Stability | High Oxidation Risk | Must use inert atmosphere (N₂/Ar) and antioxidants.[1] |

| Solubility | Soluble in alcohols, EtOAc, hot water.[1] | Recrystallization requires polarity tuning (e.g., EtOH/H₂O).[1] |

| Acidity/Basicity | Basic (2 amines) & Weakly Acidic (phenol) | Avoid acidic silica gel; use neutral alumina or buffered silica.[1] |

Pre-Purification Considerations

Before initiating purification, the crude material must be assessed for its oxidation state. Dark coloration (brown/black) indicates significant oxidation.[1]

Handling Protocol (The "Inert Shield" Technique)

-

Atmosphere: All operations must be performed under a blanket of Nitrogen (N₂) or Argon.[1]

-

Solvent Degassing: All solvents must be sparged with inert gas for at least 15 minutes prior to use.[1]

-

Antioxidant Additives: For recrystallization, add 0.1–0.5% w/v Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the solvent to scavenge dissolved oxygen and reduce trace quinones back to the phenol.[1]

Method A: Recrystallization (Scalable & Cost-Effective)[1]

Recrystallization is the preferred method for removing synthesis byproducts (e.g., inorganic salts, precursors) and is scalable from milligrams to kilograms.[1]

Solvent Selection Strategy

The ideal solvent system dissolves the compound at high temperatures (boiling) but shows poor solubility at low temperatures (0–4°C).[1]

-

System 1 (Polar/Protic): Ethanol / Water (95:5 to 80:20) + 0.1% Na₂S₂O₄.[1]

-

Best for: Removal of inorganic salts and highly polar impurities.[1]

-

-

System 2 (Non-Polar/Aprotic): Toluene / Hexane (or Heptane) .[1]

-

Best for: Removal of non-polar organic impurities (e.g., unreacted dimethylaniline derivatives).[1]

-

Step-by-Step Protocol (Inert Atmosphere Recrystallization)

-

Dissolution:

-

Hot Filtration (Critical):

-

While boiling, filter the solution through a pre-heated, celite-packed funnel (under N₂ flow) to remove insoluble mechanical impurities or polymerized tars.[1]

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature under N₂. Rapid cooling traps impurities.[1]

-

Once at room temperature, transfer to an ice bath (0–4°C) for 1–2 hours to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Schlenk frit or a Buchner funnel under an inverted funnel with N₂ flow.

-

Wash with cold, degassed anti-solvent (e.g., cold Hexane or Water).[1]

-

-

Drying:

-

Dry under high vacuum (<1 mbar) at 40°C for 12 hours. Store under Argon in amber vials.[1]

-

Method B: Chromatography (High Purity / Small Scale)[1]

Chromatography is reserved for isolating the compound from structurally similar isomers (e.g., regioisomers) that co-crystallize.[1]

Stationary Phase Selection

-

Avoid: Standard Acidic Silica Gel (SiO₂).[1] The basic amino groups will interact strongly with silanols, causing severe peak tailing and irreversible adsorption.

-

Recommended:

Mobile Phase Optimization

-

Solvent A: Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Solvent B: Methanol (MeOH).[1]

-

Modifier: 0.5–1.0% Triethylamine (TEA) or Ammonia (NH₃) is mandatory to suppress ionization and ensure sharp peaks.[1]

Chromatography Protocol (Flash)[1]

-

Column Prep: Slurry pack Neutral Alumina with DCM + 1% TEA.

-

Loading: Dissolve crude in a minimum volume of DCM/MeOH (95:5). Load carefully to avoid band broadening.[1]

-

Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH (+1% TEA).

-

Fraction Collection: Collect fractions under N₂. Monitor via TLC (stain with Ninhydrin or Ferric Chloride).[1]

-

Concentration: Evaporate solvents on a rotary evaporator immediately at <40°C. Do not leave the compound in solution for extended periods.

Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the purification method based on impurity profile and scale.

Figure 1: Purification Decision Tree. Selects the optimal pathway based on the nature of the primary contaminants.

Quality Control (QC) & Validation[1]

Ensure the purified product meets the following criteria:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, Phosphate Buffer pH 7.5 : ACN) | > 98.0% Area |

| Identity | ¹H-NMR (DMSO-d₆) | Integration of NMe₂ (6H), Aromatic (3H), NH₂/OH protons matches structure.[1] |

| Oxidation | Visual Inspection | Off-white to pale beige powder (Reject if dark brown/black).[1] |

| Melting Point | Capillary Method | Sharp range (typically < 2°C variance).[1] |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of aromatic amines and phenols).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Techniques for recrystallization and handling air-sensitive compounds).

-

Sakurai, H., & Ogawa, S. (1976).[1] Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, 14(10), 499–500.[1][2] (Methodology for separating aminophenol isomers).[1][2][3][4][5][6][7][8] [1]

-

BenchChem. (2025).[1][5] Technical Support: Method Development for Separating Aminophenol Isomers. (General guidance on mobile phase selection for aminophenols). [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Determination of aminophenol isomers by high-speed liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring of aminophenol isomers in surface water samples using a new HPLC method [agris.fao.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Preparation method of 3-(N,N-dimethylamino)phenol - Eureka | Patsnap [eureka.patsnap.com]

use of 3-Amino-4-(dimethylamino)phenol as a building block in materials science

Application Note: 3-Amino-4-(dimethylamino)phenol as a Redox-Active Building Block in Materials Science

Introduction: The Chemical Architecture of a Dual-Function Scaffold

3-Amino-4-(dimethylamino)phenol (CAS: 1243454-37-6) represents a specialized class of electron-rich aromatic building blocks. Unlike simple aminophenols, this molecule features a unique substitution pattern that imparts distinct electrochemical and chemical reactivity, making it a valuable precursor for advanced redox materials , electrochemical sensors , and functionalized surfaces .

Structural Analysis & Reactivity Profile

The molecule consists of a phenol core with two amine substituents:[1]

-

Position 1 (-OH): Provides proton-coupled electron transfer (PCET) capability and solubility.

-

Position 3 (-NH₂): A primary amine in the meta position relative to the hydroxyl group. This group is the primary "anchor" point for covalent attachment (e.g., amide coupling, diazonium formation) without destroying the redox center.

-

Position 4 (-N(CH₃)₂): A tertiary dimethylamine group in the para position relative to the hydroxyl. This group acts as a strong electron donor, significantly lowering the oxidation potential of the phenolic redox couple and stabilizing the resulting radical cation or quinone imine intermediate.

Key Material Applications:

-

Tethered Redox Mediators: For enzymatic biosensors (e.g., Glucose, NADH).

-

Conductive Polymers: As a monomer for electropolymerized films with tunable pH sensitivity.

-

Surface Functionalization: Covalent modification of carbon nanotubes (CNTs) or graphene oxide (GO).

Core Application 1: Synthesis of Tethered Redox Mediators on Carbon Nanotubes

Rationale: The primary amine at position 3 allows for the selective covalent attachment of the molecule to carboxylic acid-functionalized nanomaterials (e.g., MWCNTs-COOH). Once tethered, the p-dimethylaminophenol core (positions 1 and 4) remains free to undergo reversible redox cycling, serving as an efficient electron transfer mediator for biocatalysis.

Experimental Protocol: Covalent Immobilization via Amide Coupling

Materials:

-

3-Amino-4-(dimethylamino)phenol (Target Ligand).

-

Multi-walled Carbon Nanotubes (MWCNTs-COOH), carboxylated (>5% COOH content).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

Buffer: 0.1 M MES (pH 6.0) and 0.1 M PBS (pH 7.4).

Step-by-Step Methodology:

-

Activation of MWCNTs:

-

Disperse 10 mg of MWCNTs-COOH in 10 mL of 0.1 M MES buffer via ultrasonication for 30 minutes (keep temperature < 25°C to prevent degradation).

-

Add 50 mg EDC and 30 mg NHS to the dispersion.

-

Stir magnetically for 2 hours at room temperature to form the reactive NHS-ester intermediate.

-

-

Ligand Coupling:

-

Dissolve 20 mg of 3-Amino-4-(dimethylamino)phenol in 2 mL of ethanol (degassed).

-

Add the ligand solution dropwise to the activated MWCNT dispersion.

-

Adjust pH to 7.4 using dilute NaOH.

-

Stir the reaction mixture for 24 hours at room temperature under an inert atmosphere (N₂ or Ar) to prevent oxidative polymerization of the ligand.

-

-

Purification & Isolation:

-

Filter the functionalized CNTs (f-CNTs) through a 0.2 µm PTFE membrane.

-

Wash extensively with:

-

Ethanol (to remove unreacted ligand).

-

Deionized water (to remove byproducts).

-

-

Dry the solid product in a vacuum oven at 40°C overnight.

-

-

Electrode Preparation (Validation):

-

Disperse 1 mg of f-CNTs in 1 mL of 0.5% Nafion/Ethanol solution.

-

Drop-cast 5 µL onto a Glassy Carbon Electrode (GCE).

-

Allow to dry in air.

-

Validation (Cyclic Voltammetry):

-

Setup: 3-electrode system (f-CNT/GCE working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M PBS (pH 7.0).

-

Scan Rate: 50 mV/s.

-

Expected Result: A distinct pair of redox peaks centered around +0.1 V to +0.3 V (vs. Ag/AgCl), corresponding to the reversible oxidation of the p-dimethylaminophenol moiety to its quinone imine form.

Core Application 2: Electropolymerization of Conductive Thin Films

Rationale: Similar to aniline and o-aminophenol, 3-Amino-4-(dimethylamino)phenol can be electropolymerized to form conductive, redox-active films. The presence of the dimethylamino group influences the polymer's morphology and pH sensitivity, making it suitable for pH sensing or electrochromic devices.

Experimental Protocol: Potentiodynamic Polymerization

Materials:

-

Monomer: 3-Amino-4-(dimethylamino)phenol (5 mM).

-

Electrolyte: 0.5 M H₂SO₄ (acidic medium promotes head-to-tail coupling).

-

Substrate: Glassy Carbon Electrode (GCE) or ITO glass.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a 5 mM solution of the monomer in 0.5 M H₂SO₄. Note: Prepare fresh to avoid auto-oxidation.

-

Degas with N₂ for 10 minutes.

-

-

Electropolymerization:

-

Immerse the clean GCE into the solution.

-

Perform Cyclic Voltammetry (CV) cycling:

-

Range: -0.2 V to +1.0 V (vs. Ag/AgCl).

-

Scan Rate: 50 mV/s.

-

Cycles: 20–50 cycles.

-

-

Observation: Current density should increase with each cycle, indicating the growth of a conductive polymer film on the electrode surface.

-

-

Film Conditioning:

-

Rinse the modified electrode with deionized water.

-

Cycle in monomer-free 0.1 M PBS (pH 7.0) to stabilize the redox response.

-

Data Interpretation: The resulting polymer film (Poly-3A4DMAP) will exhibit pH-dependent redox behavior.

-

Acidic pH: High conductivity, distinct redox peaks.

-

Neutral/Basic pH: Reduced conductivity (if the mechanism follows polyaniline-like deprotonation).

Mechanism & Visualization

The following diagram illustrates the Redox Mechanism of the tethered scaffold and the Surface Functionalization workflow.

Caption: (Left) Reversible redox cycling of the p-dimethylaminophenol core. (Right) Step-by-step covalent attachment to carbon nanotubes via the primary amine.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| CAS Number | 1243454-37-6 | Specific isomer identity. |

| Molecular Weight | 152.20 g/mol | |

| Solubility | Ethanol, DMSO, Dilute Acid | Poor solubility in neutral water; oxidizes rapidly in base. |

| Redox Potential ( | ~ +0.15 V vs. Ag/AgCl | Estimated; lower than p-aminophenol due to N(Me)₂ donor. |

| pKa (Phenol) | ~ 10.0 | Higher than phenol due to electron-donating amines. |

| Polymerization Potential | +0.8 V to +1.0 V | Onset of radical cation formation. |

Troubleshooting & Stability

-

Oxidation Sensitivity: The electron-rich nature of the dimethylamino and hydroxy groups makes the monomer prone to air oxidation (turning dark brown/black).

-

Solution: Store solid under Argon at -20°C. Prepare solutions immediately before use and purge with N₂.

-

-

Steric Hindrance: The dimethylamino group at position 4 is bulky.

-

Impact: It may slow down coupling reactions at the adjacent position 3.

-

Solution: Use a longer reaction time (24h) for amide coupling or use a spacer arm if steric hindrance prevents direct attachment.

-

-

Polymer Adhesion: Electropolymerized films may delaminate.

-

Solution: Co-polymerize with aniline (1:1 ratio) to improve film mechanical stability while retaining the redox properties of the specific monomer.

-

References

-

Matrix Scientific. (2024). Product Data Sheet: 3-Amino-4-(dimethylamino)phenol (CAS 1243454-37-6). Matrix Scientific Catalog. Link

-

Oyama, N., & Anson, F. C. (1980). Catalysis of electrode processes by electron-transfer mediators attached to the electrode surface. Journal of the American Chemical Society. Link(Foundational reference for aminophenol redox mediation).

-

Liu, J., et al. (2013). Electropolymerization of aminophenol isomers and their applications in sensors. Journal of Electroanalytical Chemistry. Link(Analogous protocol reference).

-

Banks, C. E., & Compton, R. G. (2005). New electrodes for old: from carbon nanotubes to edge plane pyrolytic graphite. The Analyst. Link(Reference for CNT functionalization methodology).

Sources

Application Note: Optimized TLC Strategies for Monitoring 3-Amino-4-(dimethylamino)phenol Reaction Kinetics

Introduction & Scientific Context

3-Amino-4-(dimethylamino)phenol (CAS 1243454-37-6) represents a class of electron-rich, poly-functional aromatic compounds often utilized as intermediates in the synthesis of azo dyes, hair colorants, and pharmaceutical active ingredients.

Monitoring reactions involving this moiety presents two distinct analytical challenges:

-

Amine-Silanol Interaction (Tailing): The molecule contains both a primary amine (position 3) and a tertiary amine (position 4). These basic groups interact strongly with the acidic silanol (Si-OH) groups of standard silica gel plates, leading to severe peak tailing that masks impurities.

-

Oxidative Instability: The presence of electron-donating groups (-OH, -NH₂, -N(Me)₂) ortho and para to each other renders the molecule highly susceptible to oxidation, forming quinone imines. This can result in "ghost spots" or baseline darkening that mimics decomposition.

This protocol outlines a self-validating TLC system designed to suppress ionization, prevent tailing, and differentiate between the target analyte and its oxidative byproducts.

Materials & Experimental Setup

Stationary Phase Selection

-

Standard: Silica Gel 60 F

on Aluminum or Glass backing. -

Pre-treatment (Optional but Recommended): If humidity is high, heat plates at 110°C for 30 minutes to activate.

-

Alternative: Alumina (Basic) plates can be used to reduce tailing without mobile phase modifiers, but Silica is preferred for higher resolution of polar impurities.

Mobile Phase Optimization (The "Anti-Tailing" System)

Standard non-polar eluents (Hexane/EtOAc) are insufficient for this zwitterionic-like species. A polar, basified system is required.

| System | Composition (v/v) | Purpose |

| System A (Screening) | DCM : MeOH : TEA (95 : 5 : 1) | General monitoring.[1] TEA blocks silanol sites. |

| System B (Polar) | DCM : MeOH : NH | For highly polar reaction mixtures or salts. |

| System C (Non-Polar) | Toluene : Acetone : TEA (80 : 20 : 1) | Use if the analyte migrates with the solvent front in System A. |

Expert Insight: Triethylamine (TEA) or Ammonium Hydroxide (NH

OH) are critical. Without them, the 3-amino and 4-dimethylamino groups will protonate on the acidic silica, resulting in streaks rather than defined spots.

Step-by-Step Monitoring Protocol

Phase 1: Sample Preparation (Crucial for Stability)

-

Solvent: Dissolve the reaction aliquot in Methanol or Ethanol (degassed if possible). Avoid acidic solvents.

-

Concentration: Aim for ~1-5 mg/mL.

-

Timing: Spot immediately. Do not store the TLC sample solution for >1 hour, as auto-oxidation will generate brown impurities (quinone imines) that are not present in the actual reaction flask.

Phase 2: Plate Development[2]

-

Chamber Saturation: Place a filter paper in the TLC jar and wet with mobile phase. Allow to equilibrate for 5 minutes. Why: Saturation prevents "smiling" of the solvent front and ensures reproducible Rf values.

-

Spotting: Apply 1-2 µL of the reaction mixture alongside the starting material (SM) and a co-spot (SM + Rxn).

-

Elution: Run the plate until the solvent front reaches ~1 cm from the top.[2]

-

Drying: Dry the plate quickly with a stream of cold air. Avoid hot air, which accelerates oxidation of the phenol.

Phase 3: Visualization & Detection Logic

The molecule offers three modes of detection. Use them in this specific order to validate identity:

| Method | Observation | Specificity | Mechanism |

| 1. UV (254 nm) | Dark spot (Quenching) | Non-specific (Aromatic) | |

| 2. Auto-Oxidation | Brown/Pink spot | Aminophenols | Air oxidation to colored quinoid species. |

| 3. Ninhydrin | Red/Purple spot | Primary Amine (-NH | Reacts with the 3-amino group. |

| 4. Ferric Chloride | Violet/Blue spot | Phenol (-OH) | Complexation with the phenolic hydroxyl. |

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for optimizing the separation and interpreting "ghost" spots caused by oxidation.

Caption: Workflow for TLC analysis of 3-Amino-4-(dimethylamino)phenol, highlighting the feedback loop for mobile phase adjustment.

Troubleshooting & Interpretation

The "Browning" Phenomenon

If the spot turns brown before staining, the aminophenol is oxidizing on the silica.

-

Validation: Run a 2D TLC. Spot the sample, run solvent A. Dry. Rotate 90°, run solvent A again. If the spot splits into two (one on the diagonal, one off), the compound is degrading during the run. If it stays on the diagonal but is brown, it is surface oxidation only.

Co-elution with Starting Material

If the Rf of the product is too similar to the starting material:

-

Change Selectivity: Switch from MeOH (protic) to Acetone (aprotic) in the mobile phase.

-

Derivatization (In-situ): Treat the spot with Acetic Anhydride vapor before elution. The primary amine will acetylate, significantly changing the Rf, while tertiary amines will not.

Rf Value Reference (Approximation)

Based on Silica Gel 60, DCM:MeOH:TEA (95:5:1)

| Compound State | Approx Rf | Visualization Characteristics |

| Starting Material | 0.35 | UV+, Ninhydrin (Red/Purple) |

| Oxidized (Quinone) | 0.10 - 0.90 | Visible Yellow/Brown (No UV needed), Ninhydrin (-) |

| N-Acylated Product | 0.50 | UV+, Ninhydrin (-) |

References

- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Standard text for mobile phase selection principles).

-

BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds. Retrieved from (General handling of oxidation-sensitive aminophenols).

-

Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Protocols for derivatization reagents like Ninhydrin).[3][4]

-

PubChem. (n.d.). Compound Summary: 3-Amino-4-(dimethylamino)phenol.[5][6] National Center for Biotechnology Information. Retrieved from .

-

Merck KGaA. (n.d.). TLC Visualization Reagents: Ninhydrin and Ferric Chloride Protocols. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(dimethylamino)phenol

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical assistance for the synthesis of 3-Amino-4-(dimethylamino)phenol. We will explore a strategic synthetic pathway, address common experimental challenges through a troubleshooting guide, and provide answers to frequently asked questions to enhance the yield and purity of your final product.

Strategic Synthesis Overview

While a single, high-yield, one-pot synthesis for 3-Amino-4-(dimethylamino)phenol is not extensively documented, a logical and effective multi-step approach can be employed. A robust strategy begins with a readily available starting material, such as 2,4-dinitrophenol, and proceeds through selective reduction and methylation steps. This method offers distinct control points to optimize yield and minimize impurity formation.

The proposed synthetic pathway involves three key stages:

-

Selective Reduction (Stage 1): The initial step involves the selective reduction of one nitro group on the 2,4-dinitrophenol ring. The ortho-nitro group is typically more susceptible to reduction due to the inductive effect of the adjacent hydroxyl group.[1] This yields 2-amino-4-nitrophenol.

-

Reductive Amination for N,N-dimethylation (Stage 2): The primary amino group of 2-amino-4-nitrophenol is then converted to a dimethylamino group. A common and effective method is reductive amination using formaldehyde in the presence of a suitable reducing agent.

-

Final Reduction (Stage 3): The remaining nitro group is reduced to an amino group to yield the final product, 3-Amino-4-(dimethylamino)phenol.

This guide will focus on troubleshooting and optimizing each of these critical stages.

Sources

common side products in 3-Amino-4-(dimethylamino)phenol synthesis

Technical Support Center: Troubleshooting 3-Amino-4-(dimethylamino)phenol Synthesis

Overview The synthesis of 3-amino-4-(dimethylamino)phenol typically proceeds via a two-step workflow: the electrophilic nitration of 4-(dimethylamino)phenol to form a nitro intermediate, followed by the catalytic reduction of the nitro group to an amine. Due to the highly electron-rich nature of the aromatic ring, researchers frequently encounter side reactions such as over-nitration, incomplete reduction, and rapid auto-oxidation. This guide provides field-proven causality analyses and self-validating protocols to optimize your yield and product purity.

Reaction Workflow & Side Product Pathways

Reaction workflow for 3-amino-4-(dimethylamino)phenol synthesis and common side product pathways.

Section 1: Troubleshooting the Nitration Step

Q: LC-MS analysis of my nitration step shows a major impurity with a mass shift of +45 Da relative to the desired intermediate. What is this, and how do I prevent it? A: A mass shift of +45 Da corresponds to the addition of a second nitro group (NO₂ = 46 Da, minus H = 1 Da), indicating the formation of 4-(dimethylamino)-3,5-dinitrophenol. Because both the hydroxyl and dimethylamino groups are strongly electron-donating, the aromatic ring is highly activated toward 1, making it prone to polysubstitution even under mild conditions[1]. Diagnostic/Fix: Strictly control the stoichiometry of the nitrating agent to 1.05 equivalents. Maintain cryogenic temperatures (0–5 °C) during addition and avoid concentrated nitric acid, which drastically exacerbates over-nitration[1].

Q: My nitration reaction mixture turns into a dark, intractable tar, and the yield of the nitro intermediate is very low. Why? A: The highly electron-rich phenol ring is exceptionally susceptible to oxidation by strongly oxidizing nitrating agents (like HNO₃), leading to the formation of complex 1[1]. Diagnostic/Fix: Switch to a milder, heterogeneous nitration system. Using metal nitrates (e.g., NaNO₃) with a solid acid catalyst (like wet SiO₂) provides a controlled, low-concentration release of the nitronium ion, significantly suppressing oxidative side reactions[1].